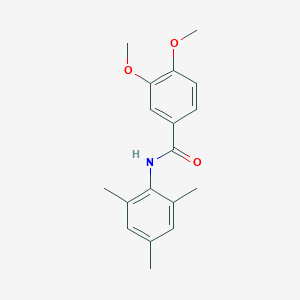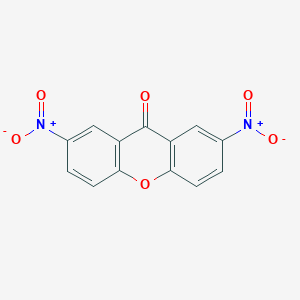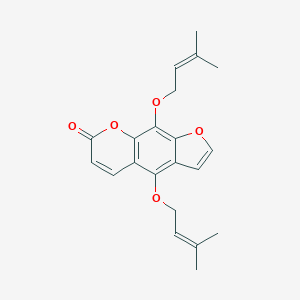![molecular formula C24H22N2O5 B187311 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 355821-80-6](/img/structure/B187311.png)
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, also known as CUDC-907, is a potent dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). It is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism Of Action
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis, while PI3K inhibitors block signaling pathways that promote cancer cell survival and proliferation. By targeting both HDAC and PI3K, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has a dual mechanism of action that can lead to more potent antitumor effects.
Biochemical And Physiological Effects
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to modulate the expression of genes involved in cancer cell survival and proliferation. In addition, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have antiangiogenic effects, which can help to block the formation of new blood vessels that are necessary for tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its dual mechanism of action, which can lead to more potent antitumor effects compared to single-target inhibitors. Another advantage is its ability to synergize with other anticancer agents, which can enhance its therapeutic efficacy. However, one limitation of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which can limit its clinical use. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration.
Future Directions
There are several future directions for the development of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. One direction is to explore its potential in combination with other anticancer agents, such as immunotherapy and targeted therapy. Another direction is to investigate its efficacy in specific cancer types, such as breast cancer and lung cancer. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration, as well as to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a palladium catalyst and requires careful optimization of the reaction conditions. The final purification is typically done using column chromatography to obtain pure 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.
Scientific Research Applications
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy.
properties
CAS RN |
355821-80-6 |
|---|---|
Product Name |
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
6-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-19(20(24(30)31)12-14(13)2)21(27)25-15-7-9-16(10-8-15)26-22(28)17-5-3-4-6-18(17)23(26)29/h3-10,19-20H,11-12H2,1-2H3,(H,25,27)(H,30,31) |
InChI Key |
LVFLAQWNCZHCGE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Other CAS RN |
355821-80-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



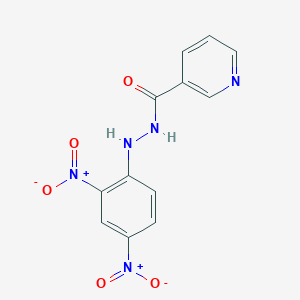
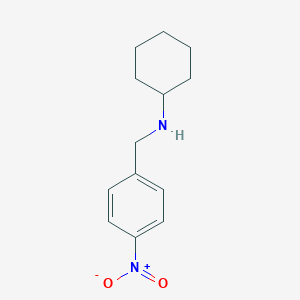
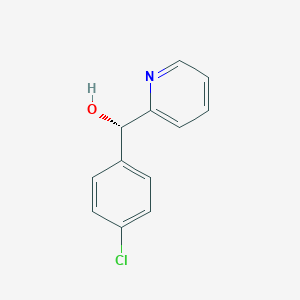
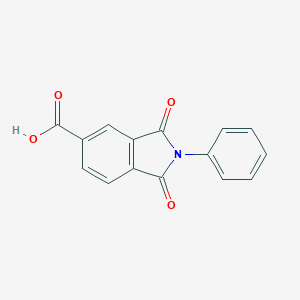
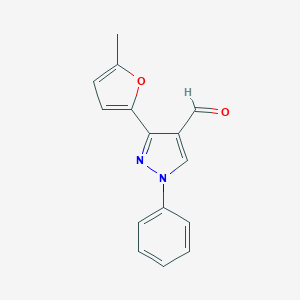
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
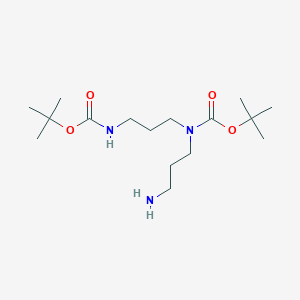
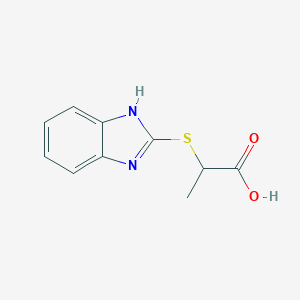
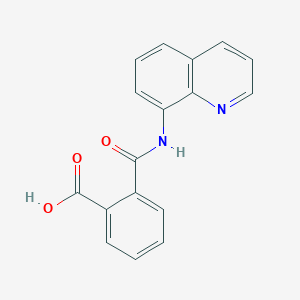
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
